molecular formula C17H20N4O B5635760 (3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine

Cat. No. B5635760
M. Wt: 296.37 g/mol
InChI Key: PGJYKFJGFLFXDL-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions that yield bioactive molecules. For example, the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, was achieved through 1,3-dipolar cycloaddition reactions followed by reduction and catalytic hydrogenation, indicating the potential pathways for synthesizing complex molecules like (3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity can be determined through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. For instance, the structural and spectroscopic characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was thoroughly conducted using these methods, supplemented by quantum chemical calculations to predict and confirm molecular geometry and electronic properties (Özdemir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, indicating a rich chemistry conducive to forming various derivatives. For example, the cyclization of aminopyridines with chloro ketones to imidazo[1,2-a]pyridines shows the potential for chemical modifications and the synthesis of related compounds with diverse biological activities (Starrett et al., 1989).

Future Directions

The future directions for the development of imidazole-containing compounds like “(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine” could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome current public health problems .

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c18-16-10-21(9-15(16)12-1-2-12)17(22)13-3-5-14(6-4-13)20-8-7-19-11-20/h3-8,11-12,15-16H,1-2,9-10,18H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJYKFJGFLFXDL-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone

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